
TPA023
概要
説明
MK-0777は、TPA-023としても知られており、科学研究で主に使用される新規化学構造を有する化合物です。ベンゾジアゼピン系薬物と同様の効果を持つが、構造的に異なる非ベンゾジアゼピン系抗不安薬に分類されます。 MK-0777は、特にα2およびα3サブユニットを標的とする、γ-アミノ酪酸A型(GABA A)受容体のベンゾジアゼピン部位の混合型、サブタイプ選択的リガンドとして作用します .
科学的研究の応用
Structure and Composition
The chemical structure of this compound includes multiple heterocyclic rings, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 413.423 g/mol. The presence of triazole and pyridazine moieties is significant for its pharmacological properties.
Pharmacological Studies
Research indicates that MK-0777 has potential applications in treating various conditions due to its pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to MK-0777 have been screened against cancer cell lines such as HepG2 and MCF-7, demonstrating promising cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .
- Antimicrobial Properties : Research into related triazole compounds has revealed broad-spectrum antimicrobial activities. These findings suggest that MK-0777 may also possess similar properties, making it a candidate for further investigation in infectious disease treatment .
Molecular Modeling and Drug Design
Molecular modeling studies have been employed to predict the binding affinity and interaction of MK-0777 with various biological targets. These computational approaches aid in understanding how structural modifications can enhance efficacy and reduce toxicity.
Neuropharmacology
Preliminary studies suggest that triazolo compounds may influence neurotransmitter systems. MK-0777's structural features could allow it to interact with receptors involved in neurological disorders, warranting further exploration in neuropharmacological contexts .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research investigated the anticancer effects of a series of triazolo-pyridazine derivatives. MK-0777 was included in the screening process against liver cancer cells (HepG2), showing a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial activity, derivatives similar to MK-0777 were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition of bacterial growth, suggesting potential therapeutic applications in treating resistant bacterial strains .
Synthesis Pathways
Step | Reagents/Conditions | Product |
---|---|---|
1 | Ethyl 1H-triazole + tert-butyl bromide | Intermediate triazole derivative |
2 | Reaction with fluorobenzene | Formation of fluorophenyl-substituted product |
3 | Final cyclization with pyridazine | MK-0777 |
作用機序
MK-0777は、α2およびα3サブユニットを含むGABA A受容体のベンゾジアゼピン部位に選択的に結合することによって効果を発揮します。これらのサブユニットで部分的アゴニストとして作用し、GABAの抑制効果を強化し、抗不安効果と抗痙攣効果をもたらします。従来のベンゾジアゼピンとは異なり、MK-0777は、鎮静効果に関連するα1およびα5サブユニットには結合しません。 この選択的結合プロファイルにより、MK-0777は、鎮静を起こすことなく治療上の利益をもたらします .
類似の化合物との比較
MK-0777は、GABA A受容体のα2およびα3サブユニットへの選択的結合においてユニークです。類似の化合物には以下が含まれます。
TPA-023B: GABA A受容体の別のサブタイプ選択的リガンドで、同様の抗不安効果を持つが、薬物動態特性が異なります。
MRK-409: α2およびα3サブユニットで部分的アゴニスト活性を示しますが、α1サブユニットにも一部活性を示し、ヒトでは鎮静効果を引き起こします.
ロラゼパム: すべてのGABA A受容体サブユニットに結合する従来のベンゾジアゼピンで、抗不安効果と鎮静効果の両方を引き起こします.
MK-0777のα2およびα3サブユニットに対するユニークな選択性は、これらのサブユニットが不安やその他の神経疾患に果たす役割を調べるための貴重なツールとなっています .
生化学分析
Biochemical Properties
TPA023 is a mixed, subtype-selective ligand of the benzodiazepine site of α1, α2, α3, and α5-containing GABA_A receptors. It acts as a partial agonist at the benzodiazepine sites of the α2 and α3-containing subtypes, but as a silent antagonist at the α1 and α5-containing subtypes . This selective binding results in its anxiolytic and anticonvulsant effects without the sedative side effects typically associated with benzodiazepines . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 .
Cellular Effects
This compound influences various cellular processes by modulating GABA_A receptors. It enhances the inhibitory effects of GABA, leading to reduced neuronal excitability . This modulation affects cell signaling pathways, particularly those involved in anxiety and seizure control. This compound has been shown to have anxiolytic effects in rodents and primates without causing sedation, even at high doses . It also impacts gene expression related to GABA_A receptor subunits, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to GABA_A receptor subtypes. By acting as a partial agonist at α2 and α3 subtypes and a silent antagonist at α1 and α5 subtypes, this compound modulates the receptor’s response to GABA . This selective modulation results in anxiolytic and anticonvulsant effects without sedation. The compound’s interaction with GABA_A receptors leads to changes in ion flow across the cell membrane, altering neuronal excitability and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and consistent effects over time. It is well absorbed following oral administration and extensively metabolized by the liver . The compound has a half-life of approximately 6.7 hours . Long-term studies have shown that this compound does not induce tolerance or dependence, making it a promising candidate for chronic use . Preclinical toxicity studies revealed cataract formation with long-term dosing, leading to the termination of its clinical development .
Dosage Effects in Animal Models
In animal models, this compound exhibits dose-dependent effects. At low to moderate doses, it produces significant anxiolytic and anticonvulsant effects without sedation . At very high doses, some adverse effects, such as cataract formation, have been observed . The compound’s efficacy in reducing anxiety and seizures has been demonstrated in various rodent and primate models .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, primarily through t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation . These metabolic pathways result in the formation of several metabolites, which are excreted in urine and feces . The main enzyme involved in its metabolism is CYP3A4, with some contribution by CYP3A5 . The metabolites of this compound include t-butyl hydroxy and N-desethyl derivatives, as well as glucuronide conjugates .
Transport and Distribution
Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It reaches peak plasma concentrations within approximately 2 hours . The compound is extensively metabolized, and its metabolites are excreted in urine and feces . This compound’s distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target GABA_A receptors, which are located on the cell membrane . The compound’s interaction with these receptors influences its activity and function within the cell. This compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments or organelles .
準備方法
MK-0777の合成は、トリアゾロピリダジンコア構造の調製から始まるいくつかのステップを伴います。合成経路には、通常、次のステップが含まれます。
トリアゾロピリダジンコアの形成: これは、適切な出発物質を制御された条件下で反応させて、トリアゾロピリダジン環系を形成することを伴います。
置換基の導入: 次に、コア構造は、一連の置換反応を通じて、2-エチル-2H-1,2,4-トリアゾール-3-イルメトキシ基や2-フルオロフェニル基などのさまざまな置換基を導入することによって修飾されます。
最終的な修飾:
MK-0777の工業生産方法は、これらの合成経路をスケールアップし、反応条件を最適化して、高収率と高純度を確保することを伴う可能性があります。
化学反応の分析
MK-0777は、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は、特にトリアゾール環で酸化反応を受ける可能性があり、さまざまな酸化生成物の形成につながります。
還元: 還元反応は、フルオロフェニル基で起こり、還元誘導体の形成につながります。
置換: MK-0777は、特にトリアゾロピリダジンコアで置換反応を受ける可能性があり、さまざまな置換誘導体の形成につながります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな置換反応のための求核剤などがあります。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
MK-0777は、以下を含む幅広い科学研究の用途があります。
類似化合物との比較
MK-0777 is unique in its selective binding to the α2 and α3 subunits of GABA A receptors. Similar compounds include:
TPA-023B: Another subtype-selective ligand of GABA A receptors with similar anxiolytic effects but different pharmacokinetic properties.
MK-0777’s unique selectivity for the α2 and α3 subunits makes it a valuable tool for studying the role of these subunits in anxiety and other neurological conditions .
生物活性
7-(tert-Butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms and effects as observed in various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been primarily explored in the context of antifungal and anticonvulsant properties. The following sections detail these findings.
Antifungal Activity
Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance antifungal efficacy. Various derivatives have shown broad-spectrum antifungal activity, making them promising candidates for drug development .
Key Findings:
- Compounds with a triazole nucleus exhibit significant antifungal properties.
- The SAR studies suggest that the presence of specific substituents can increase potency against fungal strains.
Anticonvulsant Activity
The anticonvulsant effects of compounds similar to 7-(tert-butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine have been evaluated using various animal models. Notably, these compounds interact with voltage-gated sodium channels (VGSCs) and GABA receptors.
Research Insights:
- A study indicated that certain triazole derivatives showed protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.
- Compounds exhibited dose-dependent anticonvulsant activity with effective doses ranging from 30 mg/kg to 100 mg/kg in animal models .
Case Studies and Experimental Data
Several case studies have provided insights into the biological activity of this compound:
Study | Model | Findings |
---|---|---|
Srivastava et al. (2018) | MES Test | Compound showed significant anticonvulsant activity with an ED50 of 23.4 mg/kg. |
Recent Antifungal Study | Fungal Strains | Derivatives exhibited broad-spectrum antifungal activity with varying potencies based on structural modifications. |
The mechanism by which 7-(tert-butyl)-6-((1-ethyl-1H-1,2,4-triazol-5-yl)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves:
- Antifungal Mechanism: Inhibition of ergosterol synthesis in fungal cell membranes.
- Anticonvulsant Mechanism: Modulation of neurotransmitter systems involving GABA and inhibition of excitatory neurotransmission through VGSC interaction.
特性
IUPAC Name |
7-tert-butyl-6-[(2-ethyl-1,2,4-triazol-3-yl)methoxy]-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-5-27-17(22-12-23-27)11-29-19-14(20(2,3)4)10-16-24-25-18(28(16)26-19)13-8-6-7-9-15(13)21/h6-10,12H,5,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWQBLNTSQOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)COC2=NN3C(=NN=C3C4=CC=CC=C4F)C=C2C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179938 | |
Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252977-51-8 | |
Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252977-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-0777 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252977518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0777 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-(1,1-Dimethylethyl)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-0777 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FI3KTC550 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。